

Application Notes and Protocols for Methyl 6-amino-3-bromopicolinate in Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-amino-3-bromopicolinate**

Cat. No.: **B070948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring an amino group, a bromine atom, and a methyl ester, provides multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The amino and ester functionalities offer further opportunities for derivatization, making this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of **Methyl 6-amino-3-bromopicolinate** in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-amino-3-bromopicolinate** is presented below.

Property	Value
CAS Number	178876-83-0
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	231.05 g/mol [1]
Appearance	Yellow solid [2]
Storage	4°C, protect from light, stored under nitrogen [1]

Key Synthetic Applications and Protocols

Methyl 6-amino-3-bromopicolinate is a valuable substrate for various palladium-catalyzed cross-coupling reactions. The electron-donating amino group and the electron-withdrawing ester group on the pyridine ring influence the reactivity of the carbon-bromine bond, making it a suitable partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of **Methyl 6-amino-3-bromopicolinate**, this reaction is utilized to introduce aryl or heteroaryl substituents at the 3-position of the picolinate core. These biaryl structures are common motifs in pharmacologically active compounds.

Reaction Scheme:

Suzuki-Miyaura coupling of **Methyl 6-amino-3-bromopicolinate**.

Quantitative Data for Suzuki-Miyaura Coupling:

Coupling Partner	Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
(3-Cyano-4-fluorophenyl)boronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	1,2-Dimethoxyethane / H ₂ O	Not specified	Not specified	Not specified[3]
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborane	Pd(dppf)Cl ₂ ·DCM	K ₂ CO ₃	1,4-Dioxane	Not specified	Not specified	Not specified[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[3]

- Materials:
 - Methyl 6-amino-3-bromopicolinate**
 - (3-Cyano-4-fluorophenyl)boronic acid
 - 1,2-Dimethoxyethane
 - 1N aqueous Potassium Carbonate (K₂CO₃) solution
 - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
 - Nitrogen gas (for inert atmosphere)
- Procedure:
 - Dissolve **Methyl 6-amino-3-bromopicolinate** (3 g, 13 mmol) and (3-cyano-4-fluorophenyl)boronic acid (2.5 g, 15 mmol) in 1,2-dimethoxyethane.
 - Add 1N aqueous K₂CO₃ solution (26 mL, 26 mmol).

- Degas the reaction mixture by evacuation and purging with nitrogen gas three times.
- Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
- Stir the reaction at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of **Methyl 6-amino-3-bromopicolinate** with a wide range of primary and secondary amines to introduce diverse amino substituents at the 3-position. This is particularly useful for modulating the physicochemical properties and biological activity of the resulting molecules.

Reaction Scheme:

Buchwald-Hartwig amination of **Methyl 6-amino-3-bromopicolinate**.

Quantitative Data for Buchwald-Hartwig Amination (Representative for bromo-pyridines):

Amine	Catalyst	Ligand	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Cyclohexane-1,2-diamine	Pd ₂ (dba) ₃	(±)-BINAP	NaOBut	Toluene	80	4	60[5]
Various amines	Pd ₂ (dba) ₃	XantPhos	Cs ₂ CO ₃	Toluene	110	20	23-50[6]

Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)

• Materials:

- **Methyl 6-amino-3-bromopicolinate**
- Desired primary or secondary amine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- XantPhos
- Cesium Carbonate (Cs_2CO_3)
- Anhydrous Toluene
- Inert atmosphere glovebox or Schlenk line

• Procedure:

- In an inert atmosphere, charge a dry Schlenk tube or reaction vial with $Pd_2(dba)_3$ (e.g., 2-5 mol%), XantPhos (e.g., 4-10 mol%), and Cs_2CO_3 (e.g., 1.5-2.0 equivalents).
- Add **Methyl 6-amino-3-bromopicolinate** (1.0 equivalent) and the amine (1.1-1.2 equivalents).
- Add anhydrous, degassed toluene.
- Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
- Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted picolinates from **Methyl 6-amino-3-bromopicolinate**. The resulting alkynyl group can serve as a handle for further transformations, such as click chemistry, or be a key structural element in the final target molecule.

Reaction Scheme:

Sonogashira coupling of **Methyl 6-amino-3-bromopicolinate**.

Quantitative Data for Sonogashira Coupling (Representative for bromo-pyridines):

Alkyne	Catalyst	Co-catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Various terminal alkynes	Pd(CF ₃ COO) ₂	CuI	Et ₃ N	DMF	100	3	72-96[7]
Various terminal alkynes	Pd(PPh ₃) ₄	CuI	Et ₃ N	THF	Room Temp	16	85-93

Detailed Experimental Protocol: Sonogashira Coupling (General)

- Materials:
 - **Methyl 6-amino-3-bromopicolinate**
 - Terminal alkyne

- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
 - Copper(I) iodide (CuI)
 - Triethylamine (Et_3N)
 - Anhydrous Tetrahydrofuran (THF)
 - Inert atmosphere glovebox or Schlenk line
- Procedure:
 - To a degassed solution of **Methyl 6-amino-3-bromopicolinate** (1.0 equivalent) in a mixture of THF and Et_3N (e.g., 2:1 v/v), add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%) and CuI (e.g., 5 mol%).
 - Degas the reaction mixture for a few minutes at room temperature.
 - Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
 - Stir the reaction mixture at room temperature or with gentle heating as required.
 - Monitor the reaction progress by TLC or LC-MS.
 - Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in an organic solvent and wash with water and brine.
 - Dry the organic layer, filter, and concentrate.
 - Purify the crude product by flash column chromatography.

Conclusion

Methyl 6-amino-3-bromopicolinate is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and

medicinal chemistry. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The ability to introduce a wide range of substituents at the 3-position through robust and well-established cross-coupling methodologies makes **Methyl 6-amino-3-bromopicolinate** an attractive starting material for the generation of novel chemical entities with potential therapeutic applications. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. data.epo.org [data.epo.org]
- 2. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [chemicalbook.com]
- 3. US20230312567A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 5. WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
- 6. CAS:178876-83-0, 6-氨基-3-溴吡啶甲酸甲酯-毕得医药 [bidepharm.com]
- 7. 1190322-26-9|5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid| Ambeed [ambeed.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Methyl 6-amino-3-bromopicolinate in Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070948#protocols-for-using-methyl-6-amino-3-bromopicolinate-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com